molecular formula C8H8FN3O3S B2840152 2-(8-Oxoimidazo[1,2-a]pyrazin-7-yl)ethanesulfonyl fluoride CAS No. 2249625-36-1

2-(8-Oxoimidazo[1,2-a]pyrazin-7-yl)ethanesulfonyl fluoride

Cat. No. B2840152
CAS RN: 2249625-36-1
M. Wt: 245.23
InChI Key: VDKHLZHHGJHJPX-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines are classes of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of these valuable scaffolds has been considered as one of the most efficient strategies for the construction of their derivatives .


Synthesis Analysis

Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of these compounds typically involves a five-membered imidazole ring fused with a six-membered pyridine or pyrimidine ring .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis .

Future Directions

The future directions in the research and application of these compounds could involve the development of more efficient synthesis methods, the exploration of new functionalization strategies, and the discovery of new applications in pharmaceutical chemistry .

properties

IUPAC Name

2-(8-oxoimidazo[1,2-a]pyrazin-7-yl)ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O3S/c9-16(14,15)6-5-12-4-3-11-2-1-10-7(11)8(12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKHLZHHGJHJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN(C(=O)C2=N1)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-Oxoimidazo[1,2-a]pyrazin-7-yl)ethanesulfonyl fluoride

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